Product packaging for Cesium tribromide(Cat. No.:CAS No. 17060-10-5)

Cesium tribromide

Cat. No.: B13813981
CAS No.: 17060-10-5
M. Wt: 372.62 g/mol
InChI Key: AUOXCQZELVDUNB-UHFFFAOYSA-N
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Description

General Overview of Polyhalide Anions and Their Structural Peculiarities

Polyhalide ions are polyatomic ions composed solely of halogen atoms. wikipedia.org They can be either cations (positively charged) or anions (negatively charged) and are further classified as isopolyhalogen ions, containing only one type of halogen (e.g., I₃⁻), or heteropolyhalogen ions, which contain different halogens (e.g., ICl₂⁻). wikipedia.orgjagiroadcollegelive.co.in The formation of polyhalide anions can be understood through a Lewis acid-base framework, where a halide ion (Lewis base) donates electron density to a halogen or interhalogen molecule (Lewis acid). iosrjournals.org

The structures of polyhalide ions are diverse and have been determined through methods like IR spectroscopy, Raman spectroscopy, and X-ray crystallography. wikipedia.org A general rule is that the heaviest and least electronegative halogen atom typically occupies the central position in the ion. wikipedia.org The geometry of these ions is influenced by the number of halogen atoms and the hybridization of the central atom. scribd.com For instance, triatomic polyhalide anions such as Br₃⁻, I₃⁻, and ICl₂⁻ generally exhibit a linear or nearly-linear structure resulting from the sp³d hybridization of the central atom, which includes three lone pairs of electrons in the equatorial positions. jagiroadcollegelive.co.in The bonds within these polyhalide anions are characteristically weaker and longer than those in the corresponding diatomic halogen molecules. wikipedia.org

Table 1: Structures of Representative Polyhalide Anions

Ion Type Example(s) Hybridization Geometry
Triatomic Br₃⁻, I₃⁻, ICl₂⁻ sp³d Linear
Penta-atomic ICl₄⁻, BrF₄⁻ sp³d² Square Planar
Hepta-atomic IF₆⁻ sp³d³ Distorted Octahedral

This table is generated based on data from search results. jagiroadcollegelive.co.in

Position of Cesium Tribromide within Alkali Metal Trihalide Systems

This compound (CsBr₃) is a member of the alkali metal trihalides, a class of compounds with the general formula MX₃ (where M is an alkali metal and X is a halogen). acs.org The bonding in these compounds has been a subject of detailed study, with two primary models considered: a simple M⁺X₃⁻ ion pair and a more complex MX–X₂ molecule. acs.orgnih.gov

Computational studies using coupled-cluster methods indicate that the alkali metal cation (M⁺) can cause a moderate to strong distortion of the trihalide anion (X₃⁻). acs.orgnih.gov The degree of this distortion is inversely related to the size of the cation; it is most pronounced for the small lithium cation (Li⁺) and least significant for the large cesium cation (Cs⁺). nih.gov For example, in CsI₃, the structure is the least distorted from the ideal M⁺X₃⁻ model among the alkali triiodides. nih.gov

This compound is isostructural with cesium triiodide, crystallizing in the orthorhombic crystal system with the Pnma space group (sometimes noted as Pmnb). wikipedia.orgmaterialsproject.org This structure accommodates the cesium cation and the tribromide anion. The interaction between the cation and the anion is significant enough that the bonding is better described as an MX–X₂ complex rather than a simple ion pair, a perspective supported by bonding analyses and the thermochemistry of fragmentation. acs.orgnih.gov

Table 2: Crystallographic Data for this compound (CsBr₃)

Property Value
Crystal System Orthorhombic
Space Group Pnma (No. 62)
Lattice Parameter (a) 10.277 Å
Lattice Parameter (b) 9.868 Å
Lattice Parameter (c) 6.871 Å

Data sourced from the Materials Project. materialsproject.org

Historical Context and Evolution of this compound Research

The study of polyhalides has a history spanning more than two centuries. researchgate.net Within this extensive field, this compound has been a compound of interest for structural and thermodynamic investigations. An early, significant contribution to the understanding of CsBr₃ was a 1969 study by G. L. Breneman and R. D. Willett, which determined its crystal structure and made comparisons to the triiodide (I₃⁻) system. wikipedia.org

Historically, the synthesis of this compound involved methods such as crystallization from a concentrated aqueous solution of cesium bromide saturated with bromine. wikipedia.org More recent and advanced synthetic routes have been developed, including a bromine-free hydrothermal method reported in 2022 that generates bromine in situ from the reaction of cesium bromide, cesium bromate (B103136), and hydrobromic acid. wikipedia.org

The thermodynamic properties of this compound were investigated in the 1970s, providing crucial data on its stability and energetics. scilit.com More recent research has shifted towards a deeper theoretical understanding of its bonding. Systematic studies in the 2010s on alkali-metal trihalides have challenged the simple ionic M⁺X₃⁻ model, proposing instead that these species are better described as MX–X₂ complexes. acs.orgroaldhoffmann.com This modern perspective is supported by high-level computations that analyze bond orders, electron densities, and vibrational modes, revealing a more nuanced interaction between the alkali metal and the halogen components. acs.orgnih.gov Furthermore, CsBr₃ has found application in synthetic chemistry as an oxidizing agent, for instance, in the oxidation of certain gold(I) complexes. wikipedia.org The behavior of related compounds like CsI₃ under high pressure, where the polyanions polymerize into infinite chains, suggests potential areas for future research into this compound under extreme conditions. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br3Cs B13813981 Cesium tribromide CAS No. 17060-10-5

Properties

CAS No.

17060-10-5

Molecular Formula

Br3Cs

Molecular Weight

372.62 g/mol

InChI

InChI=1S/Br3.Cs/c1-3-2;/q-1;+1

InChI Key

AUOXCQZELVDUNB-UHFFFAOYSA-N

Canonical SMILES

Br[Br-]Br.[Cs+]

Origin of Product

United States

Synthetic Methodologies for Cesium Tribromide

Solution-Based Crystallization Techniques

Solution-based methods are among the most common for preparing cesium tribromide, primarily due to their relative simplicity and the ability to produce well-defined crystals. These techniques typically involve the dissolution of cesium bromide in a solvent, followed by the introduction of bromine to form the tribromide anion and subsequent crystallization.

Preparation from Concentrated Aqueous Cesium Bromide Solutions with Excess Bromine

A primary and straightforward method for synthesizing this compound involves its crystallization from a concentrated aqueous solution of cesium bromide to which a significant amount of bromine is added. wikipedia.org The fundamental reaction involves the equilibrium between bromide ions, bromine, and the resulting tribromide ions:

CsBr (aq) + Br₂ (aq) ⇌ CsBr₃ (aq)

To drive this equilibrium towards the formation of this compound, a large excess of bromine is typically used. The high concentration of cesium bromide in the aqueous solution provides the necessary cesium cations to crystallize with the formed tribromide anions. The resulting product, this compound, appears as dark red crystals. wikipedia.org

Control Parameters for Crystal Growth and Purity

The successful growth of high-purity this compound crystals from solution is contingent on the precise control of several experimental parameters. The principle of supersaturation, which can be managed through various factors, is central to crystal growth. frontiersin.org Key parameters include:

Temperature: Temperature influences both the solubility of the reactants and the kinetics of crystal nucleation and growth. For many solution-based crystallizations, including those for related perovskite materials, controlling the temperature profile (heating and cooling rates) is critical for obtaining large, high-quality single crystals. researchgate.net

Solvent Nature: The choice of solvent and the presence of any anti-solvents can significantly impact the crystallization process by altering the solubility of the compound and influencing the rate of supersaturation. researchgate.net

Concentration of Reactants: The initial concentrations of cesium bromide and bromine are crucial. A high concentration of cesium bromide is necessary to ensure an adequate supply of Cs⁺ ions for crystallization with the Br₃⁻ anions.

Purity of Precursors: The purity of the starting materials, cesium bromide and bromine, is paramount to prevent the incorporation of impurities into the crystal lattice, which can affect the final product's properties. labapress.com

Dwell Time: The duration for which the solution is held at a specific temperature can affect the size of the resulting crystals. Longer dwell times often lead to the formation of larger crystals. frontiersin.org

ParameterInfluence on Crystal Growth and Purity
Temperature Affects solubility, nucleation, and growth kinetics. researchgate.net
Solvent Modifies solubility and the rate of supersaturation. researchgate.net
Concentration High reactant concentrations are necessary for crystallization.
Purity High-purity precursors prevent defects in the crystal lattice. labapress.com
Dwell Time Longer times can promote the growth of larger crystals. frontiersin.org

Hydrothermal Synthesis Routes

Hydrothermal synthesis offers an alternative pathway to produce this compound, often yielding high-quality single crystals. This method involves carrying out the reaction in an aqueous solution under elevated temperature and pressure in a sealed vessel, such as an autoclave.

In-Situ Generation of Bromine in Hydrothermal Environments

A notable advantage of the hydrothermal method is the ability to generate bromine in-situ, avoiding the handling of elemental bromine directly. This can be achieved through the reaction of a mixture of cesium bromide (CsBr), cesium bromate (B103136) (CsBrO₃), and hydrobromic acid (HBr). wikipedia.org The reaction within the hydrothermal environment produces bromine, which then reacts with the excess bromide ions to form the tribromide anion. This method has also been successfully applied to the synthesis of other transition metal halide perovskites. researchgate.net The in-situ generation of reactive species is a common strategy in hydrothermal synthesis to facilitate the formation of desired products under controlled conditions. mdpi.commdpi.com

Reaction Conditions and Yield Optimization

Optimizing the reaction conditions is crucial for maximizing the yield and quality of this compound produced via hydrothermal synthesis. Key parameters that can be adjusted include:

Temperature and Pressure: These are the defining parameters of hydrothermal synthesis. The temperature is typically elevated to increase reaction rates and influence the final product's crystal phase and morphology. researchgate.netrsc.orgjmst.org

Reactant Ratios: The stoichiometry of the starting materials (CsBr, CsBrO₃, and HBr) must be carefully controlled to ensure efficient in-situ generation of bromine and subsequent formation of CsBr₃.

Reaction Time: The duration of the hydrothermal treatment can impact the completeness of the reaction and the size and quality of the resulting crystals. researchgate.net

pH of the Solution: The acidity of the reaction medium, controlled by the concentration of hydrobromic acid, plays a critical role in the redox reaction that generates bromine.

Systematic studies varying these parameters are necessary to determine the optimal conditions for the synthesis of high-purity this compound with a high yield. Similar optimization strategies have been employed for the hydrothermal synthesis of other complex inorganic materials. rsc.org

Anhydrous Synthesis Approaches

Anhydrous synthesis methods for polyhalides, including this compound, are employed to produce the compound in a water-free environment. This is particularly important for applications where the presence of water could be detrimental. One common anhydrous method involves the direct reaction of the solid alkali metal halide with halogen vapor. sciencemadness.org

Utilization as a Reagent for Halide Exchange Reactions

Halide exchange reactions, often referred to as Finkelstein reactions, are crucial for converting alkyl or aryl halides from one form to another. windows.net this compound can be employed in such reactions to introduce bromide ions. Although detailed research findings specifically on the use of this compound for halide exchange are not extensively documented in the provided search results, the principles of halide exchange suggest its potential utility. For example, in the synthesis of various metal halide perovskites, anion exchange is a common strategy to tune the material's properties. acs.orgnih.gov This involves introducing a new halide source to replace the existing one in the crystal lattice. nih.gov While these examples focus on perovskites, the underlying principle of halide exchange is broadly applicable. windows.net

Advancements in Purification Techniques for High-Purity this compound

The production of high-purity this compound is essential for its application in research and technology where impurities can significantly impact material properties and reaction outcomes.

For related compounds like cesium lead tribromide, purification techniques are critical. Methods such as solvent extraction are employed to separate cesium and rubidium from solutions with high concentrations of other alkali metals, which is a common challenge in obtaining pure cesium compounds. mdpi.comproseaworld.com This process relies on the differential distribution of ions between an aqueous phase and an organic solvent. mdpi.com

For crystalline materials, purification and crystal growth can be combined. A modified zone-refining technique has been reported for cesium lead bromide, which involves moving a molten zone through the material to segregate impurities. labapress.com This method has been shown to produce high-quality single crystals with trace impurity levels below 1 ppm. labapress.com While this specific application is for CsPbBr₃, the principle of zone refining is a well-established method for purifying a wide range of inorganic compounds and could be adapted for this compound.

Furthermore, general high-purity material production facilities utilize techniques such as electric muffle furnaces, tube furnaces for hydrogen reduction, and large-scale reactors to handle various purification processes. americanelements.com Analytical techniques like atomic spectroscopy, X-ray diffraction, and mass spectrometry are crucial for certifying the purity of the final product. americanelements.com

Crystallographic Analysis and Structural Characteristics of Cesium Tribromide

Determination of Crystal System and Space Group

X-ray diffraction techniques have been instrumental in determining the precise crystal structure of cesium tribromide, defining its crystal system and the symmetry operations that govern its atomic arrangement.

Orthorhombic Structure (Pmnb / Pnma)

This compound crystallizes in the orthorhombic crystal system. materialsproject.orgiucr.orgwikipedia.org The designated space group for this structure is Pmnb, which corresponds to the standard setting Pnma (No. 62). materialsproject.orgiucr.orgwikipedia.org This space group dictates the specific symmetry elements present in the crystal.

Lattice Parameters and Unit Cell Description

The unit cell is the fundamental repeating unit of the crystal structure. For this compound, the lattice parameters defining the dimensions of the orthorhombic unit cell have been measured. While slight variations exist between different experimental determinations, representative values are provided below. The unit cell contains four formula units (Z = 4) of CsBr₃.

Table 1: Crystal Data for this compound

Parameter Value (Å) Source
Crystal System Orthorhombic materialsproject.orgiucr.orgwikipedia.org
Space Group Pnma (No. 62) materialsproject.orgiucr.orgwikipedia.org
a 6.64 - 6.871 materialsproject.orgmaterialsproject.org
b 9.68 - 10.037 materialsproject.orgiucr.orgmaterialsproject.org
c 10.06 - 10.277 materialsproject.orgmaterialsproject.org

Detailed Analysis of Atomic Coordinates and Bond Geometries

The specific locations of the cesium and bromine atoms within the unit cell, along with the distances and angles between them, define the coordination environments and the geometry of the ions.

Cs-Br Coordination Environment

The cesium cation (Cs⁺) in the CsBr₃ structure is surrounded by multiple bromine atoms. It is found in a 10-coordinate geometry, with Cs-Br bond distances ranging from approximately 3.59 Å to 4.14 Å. materialsproject.org This range of distances indicates a complex and distorted coordination environment for the cesium ion.

Configuration and Symmetry of the Tribromide Anion (Br₃⁻)

A defining feature of the this compound structure is the tribromide anion (Br₃⁻). This polyatomic ion is nearly linear. However, some studies have found the Br₃⁻ ion in CsBr₃ to be unsymmetrical, with two different Br-Br bond lengths of approximately 2.440 Å and 2.698 Å. iucr.org Other analyses describe a more symmetric ion. rsc.org This potential asymmetry is a point of interest in the study of trihalide structures and is influenced by the surrounding cations in the crystal lattice.

Table 2: Representative Bond Geometry of the Tribromide Anion in CsBr₃

Bond Approximate Bond Length (Å)
Br - Br 2.440

Source: iucr.org

Isostructural Relationships with Other Trihalide Compounds (e.g., Cesium Triiodide)

This compound shares its crystal structure with other trihalide compounds, a property known as being isostructural. A prominent example is cesium triiodide (CsI₃). materialsproject.orgwikipedia.org CsI₃ also crystallizes in the orthorhombic Pnma space group at ambient pressure. wikipedia.orgwikipedia.org The structural analogy stems from the similar packing of a large cesium cation with a large, linear trihalide anion (I₃⁻). The main differences arise from the larger ionic radii of iodine compared to bromine, resulting in larger lattice parameters and bond lengths for cesium triiodide. materialsproject.org

Table 3: List of Compounds Mentioned

Compound Name Chemical Formula
This compound CsBr₃
Cesium triiodide CsI₃
Cesium cation Cs⁺
Tribromide anion Br₃⁻

Structural Stability and Phase Transition Behavior

This compound (CsBr₃) is an inorganic compound that exhibits limited thermal stability. Research indicates that the compound decomposes at a relatively low temperature. Specifically, it has been reported to decompose at 38 °C. wikipedia.org The stability of this compound is significantly influenced by the presence of moisture; it is quite stable in dry air, exhibiting only a faint odor of bromine. homescience.net However, upon contact with water, it dissolves and subsequently decomposes, releasing bromine vapor, a process that is more pronounced in concentrated solutions. homescience.net

The decomposition of this compound involves the breaking of chemical bonds due to heat, a process known as thermolysis. wikipedia.org For CsBr₃, this process results in the formation of cesium bromide (CsBr) and bromine (Br₂). The enthalpy of formation for CsBr₃ has been determined by solution calorimetry to be -(433.8 ± 2.0) kJ mol⁻¹. researchgate.net

Studies have measured the vapor pressure of bromine over solid this compound as a function of temperature to understand its decomposition thermodynamics. researchgate.net However, inconsistencies have been noted between the thermal data and the vapor pressures in yielding consistent Gibbs free energies for the decomposition reaction. researchgate.net

It is important to distinguish the thermal behavior of this compound from related but structurally different compounds like cesium lead tribromide (CsPbBr₃). Cesium lead tribromide, an all-inorganic halide perovskite, demonstrates significantly higher thermal stability, with phase transitions occurring at much higher temperatures. researchgate.netmdpi.com For instance, CsPbBr₃ undergoes phase transitions from an orthorhombic to a tetragonal structure and then to a cubic structure at temperatures of 88 °C and 130 °C, respectively. researchgate.net The decomposition pathways for these perovskite materials are also more complex and are influenced by factors such as atmospheric conditions and surface ligands. mdpi.comresearchgate.net

In contrast, the thermal decomposition of this compound is a more straightforward process. Before reaching its decomposition temperature, CsBr₃ does not undergo any symmetry-breaking phase transitions. uni-stuttgart.de The primary decomposition pathway is the release of gaseous bromine. researchgate.net

Table of Thermal Properties:

PropertyValueSource(s)
Decomposition Temperature38 °C wikipedia.org
Enthalpy of Formation (ΔHf°)-(433.8 ± 2.0) kJ mol⁻¹ researchgate.net

Spectroscopic Investigations of Cesium Tribromide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, probes the vibrational modes of the molecules within a compound. For Cesium Tribromide, these methods are particularly useful for characterizing the tribromide anion. A linear triatomic species like the tribromide anion has 3N-5 = 4 vibrational modes, where N is the number of atoms. These are typically a symmetric stretch (ν₁), an asymmetric stretch (ν₂), and a doubly degenerate bending mode (ν₃).

Raman spectroscopy is a powerful tool for studying the vibrational modes of non-polar bonds, making it ideal for characterizing the symmetric stretch of the tribromide anion. In solid-state this compound, the tribromide anion exhibits distinct Raman shifts. The primary symmetric stretching vibration (ν₁) of the Br₃⁻ anion is strongly Raman active and is observed as an intense band. Studies on powdered solid this compound have reported the Raman spectra, which can be interpreted in the context of site symmetry and factor group splitting within the crystal lattice. researchgate.netatomfair.com

The fundamental vibrational frequencies of the tribromide anion have also been a subject of computational studies, which provide theoretical values that can be compared with experimental data. researchgate.net

Table 1: Experimental and Calculated Raman Frequencies for the Tribromide Anion (Br₃⁻)
Vibrational ModeSymmetryCalculated Frequency (cm⁻¹)Experimental Observation
Symmetric Stretch (ν₁)Σg172Strongly Raman active, observed in solid CsBr₃. researchgate.netatomfair.com

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrations that involve a change in the molecular dipole moment. For the tribromide anion, the asymmetric stretch and the bending modes are expected to be IR active. While detailed IR spectra specifically for solid this compound are not extensively published, FT-IR studies have been conducted on related species such as cesium bromide clusters, (CsBr)ₙ, isolated in inert gas matrices. researchgate.net For instance, the asymmetric stretching mode of the (CsBr)₃ trimer has been identified in krypton and xenon matrices. researchgate.net

In the context of CsBr₃, IR spectroscopy would primarily identify the asymmetric stretching and bending frequencies of the Br₃⁻ anion. The interaction with the cesium cation in the crystal lattice can also influence the IR spectrum. acs.org The standard method for analyzing solid samples involves preparing a potassium bromide (KBr) disc containing the sample, which is then analyzed by the spectrometer. rsc.org

The vibrational frequencies of the tribromide anion in this compound are not solely determined by its internal bonds but are also influenced by its surrounding environment within the crystal lattice. Several factors can cause shifts in the observed frequencies:

Crystal Lattice Effects: In the solid state, the Br₃⁻ anion is not isolated. Interactions with the surrounding Cs⁺ cations and other Br₃⁻ anions can lead to shifts in vibrational frequencies and the splitting of spectral bands, a phenomenon known as factor group splitting. researchgate.net

Coupling and Fermi Resonance: Vibrational modes can couple with each other or with overtones if they have similar energies and appropriate symmetry. This interaction, known as Fermi resonance, can result in a shift in frequency and a change in intensity of the coupled bands. libretexts.orgaskfilo.comlibretexts.org

Supramolecular Interactions: The stabilization of the tribromide anion can be influenced by various non-covalent interactions within the crystal structure, such as anion-π interactions if suitable aromatic structures were present, hydrogen bonds, and van der Waals forces. covalentmetrology.com These interactions can subtly alter the geometry and electron distribution of the anion, thereby affecting its vibrational modes.

Infrared Spectroscopic Analysis

Electronic Spectroscopy

Electronic spectroscopy investigates the transition of electrons between different energy levels upon absorption of ultraviolet or visible light. X-ray photoelectron spectroscopy provides information on the elemental composition and chemical oxidation states.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions. libretexts.org The tribromide anion is known to have strong UV absorptions due to transitions involving its molecular orbitals. When dissolved, this compound releases the Br₃⁻ anion, which typically exhibits two strong absorption bands in the UV region. These absorptions are generally attributed to π* → σ* and σ → σ* transitions within the anion. While specific spectra for pure CsBr₃ are not widely available in literature, the properties are expected to be dominated by the well-characterized spectrum of the tribromide anion. The process of electronic excitation involves promoting an electron from a lower energy molecular orbital to a higher energy one. thermofisher.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within a material. malvernpanalytical.comseriius.comxpsdatabase.net By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound, XPS analysis would provide distinct signals for Cesium (Cs) and Bromine (Br).

Cesium (Cs): The Cs 3d spectrum is expected to show a doublet (Cs 3d₅/₂ and Cs 3d₃/₂) characteristic of the Cs⁺ ion. In studies of related compounds like CsBr, the binding energies for Cs 3d₅/₂ and Cs 3d₃/₂ are found around 724.6 eV and 738.5 eV, respectively. researchgate.net

Bromine (Br): The Br 3d spectrum in CsBr₃ is of particular interest. Unlike simple ionic bromides (like CsBr) which contain only Br⁻ ions, this compound contains the tribromide anion (Br₃⁻). In this anion, the bromine atoms are not equivalent; there is a central bromine atom and two terminal bromine atoms. This difference in the chemical environment is expected to result in a more complex Br 3d signal compared to the single sharp doublet seen for simple bromides. The binding energies would reflect the different partial charges on the central and terminal bromine atoms within the Br₃⁻ anion. For comparison, the Br 3d signal in simple CsBr shows peaks around 68-70 eV. researchgate.net

Table 2: Representative Binding Energies from XPS for Elements in Cesium Bromide Compounds
ElementOrbitalTypical Binding Energy (eV) in CsBrExpected Features in CsBr₃
CesiumCs 3d₅/₂~724.6 researchgate.netA single doublet corresponding to Cs⁺.
CesiumCs 3d₃/₂~738.5 researchgate.netA single doublet corresponding to Cs⁺.
BromineBr 3d~69 researchgate.netA more complex signal due to inequivalent Br atoms in the Br₃⁻ anion.

Theoretical and Computational Studies on Cesium Tribromide

Electronic Structure Calculations

Density Functional Theory (DFT) for Band Structure and Density of States

Theoretical investigations into the electronic properties of cesium tribromide (CsBr₃) have utilized Density Functional Theory (DFT) to calculate its band structure and density of states (DOS). These calculations are crucial for understanding the material's conductivity and optical properties.

DFT calculations predict that CsBr₃ in its orthorhombic Pnma space group is a semiconductor. researchgate.netchemrxiv.org The calculated band structure from the Materials Project, using a Generalized Gradient Approximation (GGA) functional, shows a band gap, although it is noted that semi-local DFT methods like GGA tend to underestimate the true band gap value. materialsproject.org The band structure reveals the energy levels of electrons within the crystal lattice, with the valence band maximum (VBM) and conduction band minimum (CBM) defining the band gap.

The density of states provides further insight into the composition of the electronic bands. For CsBr₃, it is expected that the valence bands are primarily composed of Bromine p-orbitals, while the Cesium orbitals contribute to the conduction bands. This is a common feature in alkali metal halides.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethodSource
Band GapUnderestimated by semi-local DFTGGA materialsproject.org
Crystal StructureOrthorhombic, PnmaDFT materialsproject.org

Note: The exact value of the band gap can vary depending on the specific functional and computational parameters used in the DFT calculations.

Analysis of Bonding and Charge Transfer within the Crystal Lattice

The bonding in this compound is a subject of theoretical interest, particularly concerning the nature of the tribromide (Br₃⁻) anion and its interaction with the cesium (Cs⁺) cation. The crystal structure of CsBr₃ consists of Cs⁺ cations and linear Br₃⁻ anions. materialsproject.org

Within the Br₃⁻ anion, the bonding can be described as a three-center four-electron (3c-4e) bond, a type of hypervalent bond. whiterose.ac.uk This model suggests a delocalized bonding picture across the three bromine atoms. The Br-Br bond lengths within the tribromide unit are not equal, with one shorter and one longer bond, indicating some distortion of the anion within the crystal lattice. materialsproject.org

Charge transfer analysis within the CsBr₃ crystal lattice indicates a significant ionic character, as expected between an alkali metal and halogens. The cesium atom donates an electron to form a Cs⁺ cation, while the bromine atoms form the tribromide anion, Br₃⁻. whiterose.ac.ukscispace.com More detailed computational studies, such as those employing Quantum Theory of Atoms in Molecules (QTAIM), could provide quantitative measures of the electron sharing and transfer between the atoms, further elucidating the nature of the chemical bonds. chemrxiv.org The interaction between the Cs⁺ cation and the Br₃⁻ anion is primarily electrostatic. whiterose.ac.uk

Thermodynamic Calculations and Stability Predictions

DFT calculations are also employed to predict the thermodynamic stability of this compound. These calculations involve determining the formation energy of the compound relative to its constituent elements or other competing phases. For instance, in the context of double perovskite halides, the stability of compounds like Cs₂AgBiBr₆ is assessed against decomposition into binary and ternary compounds, which can include CsBr₃. aip.org

The choice of the exchange-correlation functional in DFT calculations can significantly impact the predicted stability. aip.org For example, the widely used Perdew, Burke, Ernzerhof (PBE) functional has been shown to incorrectly predict the ground-state structure and stability of some binary halides, which can in turn affect the calculated stability of more complex compounds that might decompose into them. aip.org Therefore, careful selection of the functional is crucial for accurate thermodynamic predictions.

Simulations of Vibrational Spectra

Theoretical simulations of the vibrational spectra (Raman and infrared) of this compound can provide valuable insights into its structural and bonding characteristics. These simulations are typically performed using DFT or other quantum chemical methods to calculate the harmonic vibrational frequencies. whiterose.ac.uk

Comparisons between theoretical and experimental vibrational frequencies can help validate the computational model and provide a more detailed assignment of the observed spectral features. For alkali trihalides in general, theoretical studies have shown that the vibrational frequencies are sensitive to the identity of the alkali metal and the specific theoretical method used. whiterose.ac.uk The vibrational modes of the Br₃⁻ anion, such as the symmetric and antisymmetric stretching modes, are of particular interest as they are direct probes of the bonding within this polyatomic anion. whiterose.ac.uk

Ab Initio Molecular Dynamics for Structural Dynamics

Ab initio molecular dynamics (AIMD) is a powerful computational technique that can be used to study the structural dynamics of this compound at finite temperatures. By combining DFT calculations of the forces on the atoms with classical molecular dynamics simulations, AIMD can provide a realistic picture of the atomic motions, phase transitions, and other dynamic processes.

While specific AIMD studies on CsBr₃ are not readily found in the provided search results, the methodology is well-suited for investigating phenomena such as the behavior of the tribromide anion in the solid state, potential phase transitions under pressure or temperature, and the interactions between the ions in the crystal lattice. For instance, AIMD has been used to study the structural evolution of related compounds like cesium triiodide (CsI₃) at high pressures, revealing complex phase transitions and changes in the polyiodide network. researchgate.net Similar investigations on CsBr₃ could yield valuable information about its high-pressure behavior.

Reactivity and Chemical Behavior of Cesium Tribromide

Oxidative Properties

The oxidative capacity of Cesium Tribromide is derived from the tribromide anion. The Br₃⁻ ion can act as an oxidizing agent, accepting electrons and subsequently breaking down into bromide ions (Br⁻) and/or molecular bromine (Br₂).

This compound has been demonstrated to be an effective oxidizing agent for certain metal complexes, most notably those of gold. wikipedia.org The fundamental mechanism involves the transfer of electrons from the metal center to the tribromide anion.

For instance, CsBr₃ can facilitate the oxidation of Au(I) complexes to Au(III) species. wikipedia.org A specific study on the reactivity of a dinuclear gold(I) amidinate complex with CsBr₃ resulted in the formation of a dinuclear Au(II,II) product. This transformation represents a two-electron oxidation where each Au(I) center is oxidized to Au(II).

The general mechanism can be represented as: 2 Au(I) + CsBr₃ → 2 Au(II) + CsBr + 2 Br⁻

In a related context, phosphonium (B103445) tribromide ionic liquids have been used to heal metallic lead (Pb⁰) defects on the surface of CsPbBr₃ nanocrystals through redox chemistry. nih.gov The tribromide anion oxidizes the metallic lead back to its +2 oxidation state, a process consistent with the standard reduction potentials of the involved species. nih.gov This provides a clear analogy for the oxidative action of the tribromide ion on metal centers.

The application of this compound as an oxidant shows a degree of scope and selectivity, primarily explored in the realm of metal complexes. Its ability to oxidize Au(I) to either Au(II) or Au(III) highlights its utility in tuning the oxidation state of gold in coordination compounds. wikipedia.org

The selectivity of the reagent is dependent on the substrate. For example, the reaction of CsBr₃ with a mononuclear gold(I) complex, Ph₃PAu[κ¹-(2,6-Me₂C₆H₃N)₂C(H)], did not lead to a simple oxidation of the gold center. Instead, it resulted in the formation of a dinuclear Au(I) complex and triphenylphosphine (B44618) dibromide (Ph₃PBr₂). This indicates a selective reaction pathway where the phosphine (B1218219) ligand is brominated in preference to the gold center under those specific conditions.

While extensive studies on the scope of CsBr₃ are limited, the reactivity of other tribromide salts, which share the same active Br₃⁻ anion, provides insight into potential applications. Quaternary ammonium (B1175870) tribromides have been used for the selective oxidation of various organic compounds, such as the conversion of sulfides to sulfoxides without over-oxidation to the sulfone. koreascience.kr This suggests that the tribromide ion is a moderately powerful and selective oxidizing agent suitable for sensitive substrates.

Examples of Oxidative Reactions Involving Tribromides

Reactant Reagent Product Substrate Class Reference
Dinuclear Au(I) Amidinate CsBr₃ Dinuclear Au(II,II) Complex Metal Complex

Mechanism of Oxidation of Metal Complexes (e.g., Au(I) to Au(II) or Au(III))

Interactions with Other Chemical Species and Solvents

The reactivity of this compound is significantly influenced by its environment, particularly the solvent. It can be prepared by crystallizing a concentrated aqueous solution of cesium bromide that contains a large quantity of bromine. wikipedia.org It is also formed in a hydrothermal reaction involving cesium bromide, cesium bromate (B103136), and hydrobromic acid. wikipedia.org

When placed in water without a high concentration of bromide and bromine, CsBr₃ dissolves and decomposes, releasing bromine vapor. researchgate.net This instability in regular aqueous solutions limits its use to non-aqueous solvents or specific aqueous conditions that favor the stability of the tribromide ion.

In organic solvents, the tribromide anion is generally less reactive toward the solvent molecules than elemental bromine. acs.org This characteristic makes tribromide salts effective halogenating agents in organic media, as they reduce unwanted side reactions with the solvent. acs.org The solubility of this compound's precursor, Cesium Bromide (CsBr), has been studied in various solvents. It has low solubility in dimethyl sulfoxide (B87167) (DMSO) but is more soluble in solvents like ethylene (B1197577) glycol (EG) and methanol (B129727) at elevated temperatures. researchgate.netfishersci.be This precursor solubility is a critical factor in syntheses where CsBr₃ might be formed in situ.

Solubility of Cesium Bromide (CsBr) Precursor

Solvent Solubility Conditions Reference
Water 55 g/100 mL 20 °C fishersci.be
Methanol Slightly Soluble N/A fishersci.be
Acetone Practically Insoluble N/A fishersci.be

Role as a Source of Bromine in Chemical Reactions

One of the primary functions of this compound, and tribromide salts in general, is to act as a solid, stable, and safer source of molecular bromine for chemical reactions. acs.orgsci-hub.se The tribromide ion exists in equilibrium with molecular bromine and the bromide ion:

Br₃⁻ ⇌ Br₂ + Br⁻

This equilibrium allows CsBr₃ to deliver molecular bromine to a reaction mixture in a controlled manner. This is particularly useful for electrophilic bromination of alkenes, alkynes, and aromatic compounds. acs.orgsci-hub.se The use of a solid reagent like CsBr₃ avoids the hazards associated with handling volatile and highly corrosive liquid bromine.

While specific applications of CsBr₃ as a brominating agent in organic synthesis are not as widely documented as those for quaternary ammonium tribromides (e.g., tetrabutylammonium (B224687) tribromide), the chemical principle is identical. These reagents are used for a variety of transformations, including the bromination of phenols, anilines, ketones, and alkenes, often with high selectivity. acs.org The reaction of tetrabutylammonium tribromide with organotrifluoroborates to produce brominated organic compounds is one such example of a tribromide salt acting as an effective bromine source for halodeboronation. researchgate.net

Advanced Research and Potential Applications of Cesium Tribromide

Fundamental Research in Solid-State Inorganic Chemistry

The study of cesium tribromide is significant in fundamental solid-state inorganic chemistry, primarily due to its crystal structure and the nature of the tribromide ion (Br₃⁻) it contains. The structure of CsBr₃ has been determined using X-ray diffraction techniques, revealing an orthorhombic crystal system. researchgate.net It belongs to the Pmnb space group and is isostructural with related compounds such as cesium triiodide (CsI₃). researchgate.netmit.edu

A key feature of the CsBr₃ structure is the linear, yet unsymmetrical, tribromide ion. researchgate.net The asymmetry is a point of significant academic interest, as the bonding within the Br₃⁻ ion is influenced by the cation present in the crystal lattice. In CsBr₃, the Br-Br bond distances are unequal, measured at approximately 2.440 Å and 2.698 Å. researchgate.net This configuration is intermediate in asymmetry compared to the tribromide ions found in other compounds, such as the more distorted ion in PBr₇ and the nearly symmetrical ion in [(CH₃)₃NH⁺]₂Br⁻·Br₃⁻. researchgate.net This dependence of the trihalide ion's geometry on the cation provides a valuable model system for studying crystal packing forces and interionic interactions in the solid state.

Research on CsBr₃ contributes to a broader understanding of polyhalide systems, allowing for comparative studies with triiodide (I₃⁻) and other polyhalogen anions. researchgate.net The precise structural data obtained from these studies are crucial for theoretical and computational models that aim to predict crystal structures and properties of ionic compounds.

Crystallographic Data for this compound
ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupPmnb (or Pnma) researchgate.netnih.gov
Lattice Constantsa = 6.522 Å, b = 10.037 Å, c = 9.539 Å researchgate.net
Br-Br Bond Distances in Br₃⁻~2.440 Å and ~2.698 Å researchgate.net
Cs-Br Bond Distances3.59 Å - 4.14 Å (10-coordinate geometry) nih.gov

Specific Applications in Synthesis as a Halogenating Agent

The tribromide ion in CsBr₃ can act as a source of electrophilic bromine, making the compound a useful halogenating and oxidizing agent in specific synthetic contexts. Unlike liquid bromine, which can be hazardous and difficult to handle, this compound is a solid, offering a more convenient and potentially safer alternative for certain reactions. rsc.orgsciencemadness.org

A notable and well-documented application of this compound is in the field of organometallic chemistry as an oxidant for gold complexes. Research has shown that CsBr₃ is a convenient and effective reagent for the facile oxidation of N-heterocyclic carbene (NHC) gold(I) complexes, such as (NHC)AuBr, to their corresponding gold(III) species, (NHC)AuBr₃. rsc.org The reaction proceeds in high yields and purity, demonstrating the suitability of CsBr₃ as a specialized oxidant. rsc.org This transformation is significant for the synthesis and study of gold(III) compounds, which are of interest for catalysis and medicinal chemistry. The reagent has proven effective for the oxidation of both neutral and ionic Au(I) complexes. rsc.org

While the broader use of this compound as a general brominating agent in organic synthesis is not as extensively documented as that of other reagents like N-bromosuccinimide or tetrabutylammonium (B224687) tribromide, its demonstrated efficacy in the oxidation of organometallic species highlights its potential. researchgate.netacgpubs.org The reactivity of the tribromide ion is well-established for reactions such as the halodeboronation of organotrifluoroborates, suggesting that CsBr₃ could be a viable reagent for similar transformations. researchgate.net

Methodological Advancements in Crystal Growth for Research Purposes

The availability of high-quality single crystals is essential for definitive structural analysis and the characterization of physical properties. For this compound, several methods have been employed to produce crystals suitable for research, particularly for X-ray diffraction studies.

The traditional and most straightforward methods reported for growing CsBr₃ crystals include:

Recrystallization from Bromine Water : Single crystals for early diffraction studies were successfully obtained by recrystallizing the compound from a solution of bromine in water. researchgate.net This method relies on the principle of slow evaporation or cooling to achieve the supersaturation needed for crystal formation.

Hydrothermal Synthesis : An alternative route involves the hydrothermal reaction of cesium bromide (CsBr), cesium bromate (B103136) (CsBrO₃), and hydrobromic acid (HBr). mit.edu In this in-situ method, bromine is generated within the reaction vessel, which then combines with cesium bromide to form CsBr₃ crystals under controlled temperature and pressure. mit.edu

While the fields of materials science and crystal engineering have seen significant methodological advancements—such as anti-solvent vapor-assisted crystallization, inverse temperature crystallization, and chemical vapor deposition—these techniques are most prominently reported for more complex materials like cesium lead bromide (CsPbBr₃) perovskites. hrpub.orgrsc.org There is a lack of specific literature detailing the application of these advanced, modern techniques for the growth of simple trihalides like this compound. Research on CsBr₃ has primarily relied on established, solution-based crystallization techniques that are sufficient to produce high-quality specimens for fundamental chemical and structural investigations.

Conclusion and Future Perspectives in Cesium Tribromide Research

Synthesis of Current Knowledge and Key Findings

Cesium tribromide (CsBr₃) is an inorganic compound that, while not as extensively studied as some related polyhalides, possesses a unique set of properties defined by the interaction between the cesium cation and the tribromide anion. Research has established that CsBr₃ appears as an orange to dark red crystalline solid. wikipedia.org It can be synthesized through methods such as the crystallization from a concentrated aqueous solution of cesium bromide saturated with bromine, or via a hydrothermal reaction involving cesium bromide, cesium bromate (B103136), and hydrobromic acid. wikipedia.org A more recent, bromine-free synthesis method has also been developed. wikipedia.org

The crystal structure of this compound has been a key area of investigation. X-ray diffraction studies have revealed that it crystallizes in the orthorhombic system with the Pmnb space group. wikipedia.orgiucr.org A defining feature of its structure is the tribromide (Br₃⁻) ion, which is nearly linear but asymmetrical, with two different Br-Br bond distances of approximately 2.440 Å and 2.698 Å. iucr.org This asymmetry is noteworthy, as the configuration of the tribromide ion is influenced by the cation present in the crystal, forming a system analogous to that of triiodides. iucr.org The stability of CsBr₃ is considered intermediate compared to other tribromide compounds with different cations. iucr.org

The compound is known to be thermally sensitive, decomposing at 38 °C. wikipedia.org In terms of chemical reactivity, this compound has been shown to function as an oxidizing agent, capable of oxidizing certain gold(I) complexes to gold(II) or gold(III) species. wikipedia.orgvardebib.dk

Table 1: Key Properties of this compound

PropertyValue/DescriptionReferences
Chemical Formula CsBr₃ wikipedia.org
Molar Mass 372.617 g·mol⁻¹ wikipedia.orgnih.gov
Appearance Orange solid; Dark red crystals wikipedia.org
Crystal System Orthorhombic iucr.org
Space Group Pmnb wikipedia.orgiucr.org
Decomposition Temp. 38 °C wikipedia.org
Br-Br Bond Distances 2.440 Å and 2.698 Å (unsymmetrical) iucr.org

Identification of Open Questions and Research Gaps

Despite the foundational knowledge established in earlier studies, significant gaps remain in the scientific understanding of this compound. Much of the core structural research dates back several decades, with the seminal paper on its crystal structure published in 1969. iucr.org This indicates a substantial lack of recent, in-depth investigation using modern analytical techniques.

The primary research gaps can be summarized as follows:

Limited Scope of Reactivity Studies: While its oxidizing potential has been demonstrated with gold complexes, the full scope of its chemical reactivity is largely unexplored. wikipedia.orgvardebib.dk There is a lack of systematic studies on its reactions with a broader range of organic and inorganic substrates, which hinders its potential adoption as a specialized reagent in synthesis.

Absence of Modern Materials Science Research: Unlike the heavily researched cesium lead tribromide, there is a near-complete absence of studies on CsBr₃ in the context of materials science. Its optical, electronic, and magnetic properties have not been thoroughly characterized, leaving potential applications in fields like optoelectronics or as a precursor for other functional materials unexplored.

Incomplete Thermochemical Data: While some thermodynamic properties have been investigated, a comprehensive and modern analysis of the kinetics and thermodynamics of its formation and decomposition is lacking. wikipedia.org Such data is crucial for understanding its stability and for the rational design of synthesis and storage conditions.

Underdeveloped Synthesis Methodology: The described synthesis methods are classical. wikipedia.org There is little research into modern, controlled synthesis techniques that could yield CsBr₃ in novel forms, such as nanoparticles or thin films, which could, in turn, unveil new properties and applications. The recent development of a bromine-free synthesis method is a promising but isolated advancement. wikipedia.org

Lack of Solution-Phase Chemistry: The behavior of this compound and the tribromide ion in various solvents is not well-documented. Understanding its solution-phase chemistry is essential for its application in homogeneous catalysis or solution-based processing.

Promising Directions for Future Scholarly Inquiry

The existing research gaps point toward several promising avenues for future investigation that could revitalize interest in this compound and unlock its scientific potential.

Advanced Synthesis and Materials Fabrication: Future work should focus on exploring and optimizing modern synthesis routes. This includes scaling up bromine-free methods and developing techniques for the controlled growth of CsBr₃ nanocrystals and thin films. wikipedia.org Such research could investigate whether quantum confinement or dimensional effects induce novel electronic or optical properties, similar to other semiconductor materials.

Comprehensive Reactivity and Mechanistic Studies: A systematic investigation into the reactivity of this compound as an oxidizing or brominating agent is warranted. These studies should employ modern kinetic and mechanistic analysis techniques to understand reaction pathways and substrate scope. This could establish CsBr₃ as a valuable reagent for "solid-state bromine," offering handling advantages over elemental bromine. wikipedia.org

In-depth Spectroscopic and Computational Analysis: The application of advanced characterization techniques, such as solid-state NMR, variable-temperature Raman spectroscopy, and single-crystal neutron diffraction, could provide deeper insights into the bonding, vibrational modes, and dynamics of the tribromide ion. These experimental efforts should be complemented by high-level computational studies (e.g., Density Functional Theory) to model its electronic band structure, defect physics, and surface properties, building upon existing computational database entries. materialsproject.org

Exploration of Novel Functional Applications: A key future direction is the systematic exploration of functional applications. Based on the properties of other polyhalides, CsBr₃ could be investigated as a component in electrolytes for thermal or solid-state batteries, as a dopant in scintillator materials, or as a precursor for the synthesis of complex perovskite-related materials.

Systematic Comparative Studies: Expanding on the early comparative work, a systematic study of the structural, thermal, and electronic properties across a series of tribromides with different alkali and organic cations (MBr₃) would be highly valuable. iucr.org This would contribute to a fundamental understanding of how cation size, charge, and shape can be used to tune the properties of the polyhalide anion, guiding the rational design of new functional materials.

Q & A

Q. What ethical considerations apply to experimental design involving hazardous halides?

  • Methodological Answer : Risk assessments must address bromide toxicity (e.g., fume hood use, waste disposal). Protocols should align with institutional safety guidelines and document mitigation strategies for peer review .

Data Analysis and Validation

Q. How to validate crystallographic data for this compound using SHELX software?

  • Methodological Answer : After data collection, use SHELXL for least-squares refinement. Key steps include:
    (i) Inputting .hkl files with observed intensities.
    (ii) Assigning space groups (e.g., P6₃/mmc for hexagonal CsCdBr₃).
    (iii) Iteratively refining atomic displacement parameters (ADPs) until R-factors converge (<5%).
    Cross-check with CIF validation tools (e.g., checkCIF) to flag outliers .

Q. What statistical methods resolve overlapping peaks in XRPD patterns of this compound?

  • Methodological Answer : Rietveld refinement (via GSAS-II or TOPAS) deconvolutes overlapping reflections. For CsCdBr₃, pseudo-Voigt peak profiles and March-Dollase corrections accounted for preferred orientation effects .

Comparative and Interdisciplinary Studies

Q. How does this compound’s structure compare to analogous halides (e.g., CsCl₃ or CsI₃)?

  • Methodological Answer : Compare lattice parameters (SC-XRD), bond lengths (PDF analysis), and bandgaps (UV-Vis spectroscopy). For example, CsCdBr₃’s larger ionic radius (Br⁻ > Cl⁻) increases unit cell volume vs. CsCdCl₃, altering optoelectronic properties .

Q. What interdisciplinary approaches link this compound’s structure to functional applications?

  • Methodological Answer : Pair neutron scattering (magnetic topology) with DFT calculations to study spintronic potential. For CrBr₃, such methods revealed graphene-like magnetic excitations, a framework adaptable to CsBr₃ systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.